Fluorine-Mediated Lipophilicity Modulation Versus Non-Fluorinated Phenyl Analog
The 4-fluorophenyl substituent on the piperazine ring differentiates this compound from its non-fluorinated phenyl analog (CAS 898409-66-0). The fluorine atom increases lipophilicity as indicated by a higher XLogP3 (4.0 versus an estimated ~3.5 for the des-fluoro analog) while also serving as a metabolic blocking site, potentially enhancing oxidative metabolic stability compared to the unsubstituted phenyl derivative [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.0 (PubChem computed) |
| Comparator Or Baseline | 5-(cinnamyloxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one (CAS 898409-66-0): XLogP3 estimated ~3.5 (based on analogous structures); Molecular weight = 402.5 g/mol vs. 420.5 g/mol for target |
| Quantified Difference | Δ XLogP3 ≈ +0.5 units; Δ MW = +18 g/mol (attributable to F-for-H substitution) |
| Conditions | In silico prediction using XLogP3 algorithm, PubChem 2025.09.15 release |
Why This Matters
Higher lipophilicity may improve membrane permeability in cell-based assays, making this compound a preferred choice for intracellular target screening relative to the non-fluorinated analog.
- [1] PubChem. Compound Summary for CID 7178208: 5-(cinnamyloxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one. National Center for Biotechnology Information. View Source
